molecular formula C16H16N6O5 B12803681 AZT Nicotinate CAS No. 116333-43-8

AZT Nicotinate

Cat. No.: B12803681
CAS No.: 116333-43-8
M. Wt: 372.34 g/mol
InChI Key: KMIYVSVERCALME-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZT Nicotinate, also known as Zidovudine Nicotinate, is a compound that combines the antiviral properties of Zidovudine with the benefits of Nicotinic Acid. Zidovudine is a well-known antiretroviral medication used to treat HIV/AIDS, while Nicotinic Acid, also known as Niacin, is a form of Vitamin B3 that plays a crucial role in various metabolic processes. The combination of these two compounds aims to enhance the therapeutic effects and improve the pharmacokinetic profile of Zidovudine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZT Nicotinate involves the esterification of Zidovudine with Nicotinic Acid. This process typically requires the activation of the carboxyl group of Nicotinic Acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the degradation of Zidovudine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

AZT Nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of this compound, while reduction can produce its corresponding alcohols or amines.

Scientific Research Applications

AZT Nicotinate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its potential effects on cellular metabolism and gene expression.

    Medicine: Explored for its enhanced antiviral properties and potential use in combination therapies for HIV/AIDS.

    Industry: Utilized in the development of advanced drug delivery systems and formulations.

Mechanism of Action

The mechanism of action of AZT Nicotinate involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV. Zidovudine, the active component, is phosphorylated to its active triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination. Nicotinic Acid enhances the bioavailability and stability of Zidovudine, potentially improving its therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine: The parent compound, used as an antiretroviral medication.

    Nicotinic Acid: A form of Vitamin B3 with various metabolic functions.

    Nicotinamide: Another form of Vitamin B3 with similar properties to Nicotinic Acid.

Uniqueness

AZT Nicotinate is unique due to its combination of antiviral and metabolic benefits. The esterification of Zidovudine with Nicotinic Acid not only enhances the pharmacokinetic profile but also potentially reduces the side effects associated with high doses of Zidovudine alone. This dual functionality makes this compound a promising candidate for further research and development in the field of antiviral therapy.

Properties

CAS No.

116333-43-8

Molecular Formula

C16H16N6O5

Molecular Weight

372.34 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C16H16N6O5/c1-9-7-22(16(25)19-14(9)23)13-5-11(20-21-17)12(27-13)8-26-15(24)10-3-2-4-18-6-10/h2-4,6-7,11-13H,5,8H2,1H3,(H,19,23,25)/t11-,12+,13+/m0/s1

InChI Key

KMIYVSVERCALME-YNEHKIRRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.